molecular formula C10H16N2O3 B13013008 Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B13013008
M. Wt: 212.25 g/mol
InChI Key: KLSNBJMHZRJZSP-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 7-position . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of the oxo group to a hydroxyl group.

    Substitution: Replacement of functional groups at specific positions on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds .

Scientific Research Applications

Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group at the 7-position may play a crucial role in its reactivity and binding affinity to target molecules. The diazabicycloheptane core provides a rigid framework that can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the oxo group at the 7-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-4-6-7(5-12)11-8(6)13/h6-7H,4-5H2,1-3H3,(H,11,13)

InChI Key

KLSNBJMHZRJZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NC2=O

Origin of Product

United States

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